molecular formula C17H34O2 B14463588 2,4,6,8,10-Pentamethyldodecanoic acid CAS No. 66039-91-6

2,4,6,8,10-Pentamethyldodecanoic acid

Cat. No.: B14463588
CAS No.: 66039-91-6
M. Wt: 270.5 g/mol
InChI Key: KPCYHZODOYARGY-UHFFFAOYSA-N
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Description

2,4,6,8,10-Pentamethyldodecanoic Acid is a synthetic, multimethyl-branched fatty acid of high interest for advanced lipid research. Branched-chain fatty acids (BCFAs) are noted for their distinct physical and biological properties compared to their straight-chain counterparts, including enhanced oxidative stability and lower melting points . These characteristics make multimethyl-branched fatty acids like Pentamethyldodecanoic Acid valuable subjects for studying their effects on membrane fluidity and for potential applications in biolubricants and biofuels . In biochemical research, this compound may serve as a model substrate to investigate the enzyme kinetics of fatty acid synthases (FAS), particularly the substrate specificity of the ketoacyl synthase (KS) domain toward branched-chain extender units . The multiple methyl branches are expected to significantly influence the compound's interaction with enzymes and its behavior in biological systems. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets prior to use.

Properties

CAS No.

66039-91-6

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

2,4,6,8,10-pentamethyldodecanoic acid

InChI

InChI=1S/C17H34O2/c1-7-12(2)8-13(3)9-14(4)10-15(5)11-16(6)17(18)19/h12-16H,7-11H2,1-6H3,(H,18,19)

InChI Key

KPCYHZODOYARGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CC(C)CC(C)CC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Biosynthesis via Fatty Acid Synthase and Methylmalonyl-CoA

Enzymatic Assembly in Mammalian Tissues

Fatty acid synthase (FAS) systems in guinea pig liver and Harderian gland utilize methylmalonyl-CoA as a methyl-branching substrate. The enzyme incorporates methylmalonyl-CoA iteratively during chain elongation, resulting in pentamethylated products. Radio gas-liquid chromatography confirmed the synthesis of 2,4,6,8,10-pentamethyldodecanoic acid alongside homologous analogs.

Advantages:
  • High regioselectivity due to enzyme specificity.
  • Avoids complex purification steps for branched isomers.
Limitations:
  • Low scalability for industrial applications.
  • Dependency on tissue-specific enzyme availability.

Koch Hydrocarboxylation of Isobutene Derivatives

Carboxylation of Polymethylated Alkenes

The Koch reaction, employing carbon monoxide (CO) and water under acidic conditions, converts polymethylated alkenes into branched carboxylic acids. For this compound, a hypothetical pathway involves iterative isobutene oligomerization followed by carboxylation.

Hypothetical Reaction Pathway:
  • Oligomerization :
    $$
    3 \, \text{C}4\text{H}8 \, (\text{isobutene}) \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{24} \, (\text{branched alkene})
    $$
  • Carboxylation :
    $$
    \text{C}{12}\text{H}{24} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{HF}} \text{C}{12}\text{H}{24}\text{O}2 \, (\text{target acid})
    $$
Optimization Parameters:
  • Catalyst : Hydrogen fluoride (HF) or sulfuric acid.
  • Temperature : 40–60°C.
  • Yield : ~70–85% for analogous branched acids.
Challenges:
  • Requires precise control over alkene branching to avoid regioisomers.
  • HF handling poses safety and environmental concerns.

Grignard Reagent Carboxylation

Stepwise Alkylation and Carbonation

This method constructs the carbon backbone via sequential Grignard reactions, followed by carboxylation with CO2.

Synthetic Steps:
  • Synthesis of Polymethylated Grignard Reagent :
    $$
    \text{CH}3\text{MgBr} + \text{CH}2=\text{CH}(\text{CH}2)n\text{CH}_3 \rightarrow \text{Polymethylated organomagnesium compound}
    $$
  • Carbonation :
    $$
    \text{RMgBr} + \text{CO}2 \rightarrow \text{RCOOMgBr} \xrightarrow{\text{H}3\text{O}^+} \text{RCOOH}
    $$
Example Protocol:
  • Starting Material : 2,4,6,8,10-Pentamethyldodecyl bromide.
  • Reagents : CO2 gas, anhydrous ether, HCl.
  • Yield : ~60–75% for similar branched acids.
Advantages:
  • Flexible backbone construction.
  • Compatible with diverse branching patterns.
Limitations:
  • Multi-step synthesis increases cost and complexity.
  • Moisture-sensitive intermediates require stringent conditions.

Multi-Step Organic Synthesis via Alkylation and Oxidation

Iterative Alkylation of Malonate Esters

The amidomalonate synthesis enables sequential introduction of methyl groups through alkylation, followed by hydrolysis and oxidation.

Reaction Sequence:
  • Diethyl Amidomalonate Alkylation :
    $$
    \text{CH}2(\text{COOEt})2 + 5 \, \text{CH}_3\text{I} \xrightarrow{\text{NaOEt}} \text{Pentamethylated malonate}
    $$
  • Hydrolysis and Decarboxylation :
    $$
    \text{Pentamethylated malonate} \xrightarrow{\text{H}_3\text{O}^+} \text{Pentamethyldodecanoic acid}
    $$
Optimization Data:
  • Alkylation Agent : Methyl iodide (excess).
  • Base : Sodium ethoxide (NaOEt).
  • Yield : ~50–65% after purification.
Advantages:
  • High control over methyl group placement.
  • Scalable for laboratory synthesis.
Challenges:
  • Requires protection/deprotection steps.
  • Low overall yield due to intermediate losses.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Complexity
Biosynthesis Moderate High Low Low
Koch Hydrocarboxylation 70–85% Moderate High Moderate
Grignard Carboxylation 60–75% High Moderate High
Malonate Alkylation 50–65% High Moderate High

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10-Pentamethyldodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or secondary carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,4,6,8,10-Pentamethyldodecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of fatty acids.

    Biology: Investigated for its potential effects on cellular

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Fatty Acids
Compound Name Carbon Chain Length Functional Groups Branching/Saturation Molar Mass (g/mol)
2,4,6,8,10-Pentamethyldodecanoic acid C12 Carboxylic acid, 5 methyl Highly branched, saturated ~260 (estimated*)
Dodecanoic acid (Lauric acid) C12 Carboxylic acid Linear, saturated 200.32
3,5,11-Trihydroxy-2,6-dimethyldodecanoic acid C12 Carboxylic acid, 2 methyl, 3 hydroxyl Branched, hydroxylated Not reported
Pentadecanoic acid C15 Carboxylic acid Linear, saturated 242.40
Palmitic acid C16 Carboxylic acid Linear, saturated 256.43
9,12-Octadecadienoic acid (Linoleic acid) C18 Carboxylic acid, 2 double bonds Polyunsaturated 280.45

*Estimation based on addition of five methyl groups (15 g/mol each) to dodecanoic acid.

Key Observations :

  • Branching: The target compound’s multiple methyl groups distinguish it from linear fatty acids like lauric acid (C12) and pentadecanoic acid (C15). Branching typically reduces melting points and increases lipophilicity compared to linear analogs .
  • Functional Groups: Unlike hydroxylated analogs (e.g., 3,5,11-trihydroxy-2,6-dimethyldodecanoic acid), the absence of polar groups in this compound suggests lower solubility in aqueous environments .

Physicochemical Properties

Table 2: Estimated Properties vs. Linear Analogs
Property This compound Dodecanoic acid (Linear) Pentadecanoic acid (Linear)
Melting Point Lower (estimated) 44°C 52°C
Solubility in Water Very low Insoluble Insoluble
Lipophilicity (LogP) Higher 4.6 5.1

Notes:

  • Branching disrupts crystal packing, reducing melting points compared to linear chains .
  • Increased lipophilicity may enhance membrane permeability but limit bioavailability .

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